molecular formula C2H4O B116513 Acetaldehyde-13C2 CAS No. 1632-98-0

Acetaldehyde-13C2

Cat. No. B116513
CAS RN: 1632-98-0
M. Wt: 46.038 g/mol
InChI Key: IKHGUXGNUITLKF-ZDOIIHCHSA-N
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Description

Acetaldehyde-13C2 is a carbon-13 labeled organic chemical compound that is highly reactive, especially with biogenic amines . It has a linear formula of 13CH313CHO . The CAS number is 1632-98-0 and the molecular weight is 46.04 .


Synthesis Analysis

Acetaldehyde-13C2 can be used for synthesis or to analyze acetylaldehyde amounts in various samples, as it is a known contaminant . It is a relatively nontoxic substance when administered alone .


Molecular Structure Analysis

The linear formula of Acetaldehyde-13C2 is 13CH313CHO . The molecular weight is 46.04 . The structure may be viewed using Java or Javascript .


Chemical Reactions Analysis

Acetaldehyde-13C2 is highly reactive, especially with alcohol and acid to form more complex compounds . It has been demonstrated that water, in the presence of an acid or a base, adds rapidly to the carbonyl function of aldehydes and ketones establishing a reversible equilibrium with a hydrate .


Physical And Chemical Properties Analysis

Acetaldehyde-13C2 has a boiling point of 21 °C and a melting point of -125 °C . It has a density of 0.820 g/mL at 25 °C . It is a flammable liquid with a pungent, fruity smell .

Scientific Research Applications

1. Spectroscopic Study in Chemical Systems

Acetaldehyde-13C2 is used in spectroscopic studies to understand chemical equilibria in systems involving acetaldehyde and water. These studies employ quantitative 1H- and 13C-NMR spectroscopy to investigate the speciation in these mixtures, crucial for various industrial and chemical processes (Scheithauer et al., 2015).

2. Environmental Health and Pollution Research

[13C2]-Acetaldehyde has been employed to study DNA modifications caused by environmental pollutants. Research involving rats exposed to low concentrations of [13C2]-acetaldehyde found DNA adduct formation in the lungs and brain, highlighting the compound's role in understanding the health impacts of air pollution (Sanchez et al., 2018). Additionally, Acetaldehyde-13C2 aids in the photochemical production study of atmospheric pollutants like formaldehyde and acetone, offering insights into their formation and effects on human health (Guo & Chen, 2013).

3. Combustion and Fuel Research

In the field of combustion and fuel, Acetaldehyde-13C2 is crucial for studying the low-temperature oxidation chemistry of acetaldehyde. This research is imperative for understanding auto-ignition and cool flame phenomena in fossil and bio-derived fuels, providing insights into emission control and energy efficiency (Tao et al., 2018).

4. Environmental Sensing and Monitoring

Acetaldehyde-13C2 is also significant in developing sensing technologies for environmental monitoring. A study on a self-powered acetaldehyde sensor based on biofuel cell technology demonstrates its application in detecting organic pollutants, emphasizing its role in environmental protection and monitoring (Zhang et al., 2012).

5. Astrochemistry and Space Science

The compound is relevant in astrochemistry for understanding the chemical composition of interstellar and cometary environments. Infrared spectra and intensities of Acetaldehyde-13C2 provide crucial data for identifying and quantifying acetaldehyde in astronomical ices, contributing to our knowledge of cosmic chemistry (Hudson & Ferrante, 2019).

Safety And Hazards

Acetaldehyde-13C2 is classified as a carcinogen 1B, eye irritant 2, flammable liquid 1, mutagen 2, and STOT SE 3 . It can cause irritation to eyes, nose, throat; eye, skin burns; dermatitis; conjunctivitis; cough; central nervous system depression; delayed pulmonary edema .

properties

IUPAC Name

acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O/c1-2-3/h2H,1H3/i1+1,2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKHGUXGNUITLKF-ZDOIIHCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][13CH]=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30449064
Record name Acetaldehyde-13C2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30449064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

46.038 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetaldehyde-13C2

CAS RN

1632-98-0
Record name Acetaldehyde-13C2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30449064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1632-98-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
CJ Koehler, MØ Arntzen… - Rapid Communications in …, 2015 - Wiley Online Library
Rationale Stable isotopic labeling techniques are useful for quantitative proteomics. A cost‐effective and convenient method for diethylation by reductive amination was established. The …
JH Marks, J Wang, NF Kleimeier… - Angewandte Chemie …, 2023 - Wiley Online Library
… , isotopic labeling in the form of acetaldehyde-13C2–ammonia and acetaldehyde-d4–… Detecting this bimodal pattern at m/z = 61 from ice containing acetaldehyde-13C2 confirms …
Number of citations: 3 onlinelibrary.wiley.com
JH Marks, AA Nikolayev, MM Evseev, J Wang… - Chem, 2023 - cell.com
Ion transport is vital to all modern lifeforms, but how early cells could have accomplished this without complex proteins that are used by modern cells has remained elusive. Here, we …
Number of citations: 4 www.cell.com
F Mayer, M Czerny, W Grosch - European Food Research and Technology, 1999 - Springer
Twenty-eight potent odorants were quantified by stable isotope dilution assays of medium-roasted Arabica coffee blends from Colombia (Col), Brazil (Bra), El Salvador (El) and Kenya (…
Number of citations: 133 link.springer.com
X Xie, J Yang, H Du, J Chen, E Sanganyado, Y Gong… - 2022 - researchsquare.com
… N-glycopeptides by ZIC-HILIC SPE tips, the intact N-glycopeptides from wild type and PtFucT-KO mutant were reductively di-ethylated with acetaldehyde and acetaldehyde-13C2 (38, 39…
Number of citations: 0 www.researchsquare.com
JC Bryan, JM Mayer - Journal of the American Chemical Society, 1990 - ACS Publications
WCI2L4 (1, L= PMePh2) reacts rapidly with a variety of ketones and aldehydes to form bis (? j2-ketone) or bis (r; 2-aldehyde) complexes WCl2 (i; 2-0= CRR,) 2L. 2 (2, 3). When the …
Number of citations: 144 pubs.acs.org
H Frei - 2003 - escholarship.org
… Figure 10: (a) Step-scan FT-IR spectra of acetaldehyde and acetaldehyde-13C2 photodissociation by 290 nm laser pulses of 8 nsec duration at room temperature. The spectra were …
Number of citations: 5 escholarship.org
SD Dimitrijevich, MD Scanlon… - Journal of Labelled …, 1982 - Wiley Online Library
The work presented illustrates a practical sequence requiring relatively simple and inexpensive aoparatus, and using the commercially available isotopic sources, to produce L‐alanine …
G Wu - 1994 - dalspace.library.dal.ca
It has been shown in § 2.1 that most nuclear spin interactions are anisotropic. In the liquid state, the rapid molecular tumbling motion averages all anisotropic interactions to the isotropic …
Number of citations: 2 dalspace.library.dal.ca
EJ Munson - 1993 - search.proquest.com
… 13C MAS NMR spectra of the reactions of acetaldehyde-13C2 on HZSM-5. Condensation … 13C MAS NMR spectra of the reactions of acetaldehyde-13C2 on CsHX. Acetaldehyde …
Number of citations: 3 search.proquest.com

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